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molecular formula C7H16N2O B8783304 1-(2,3-Dimethylbutan-2-yl)urea CAS No. 5344-89-8

1-(2,3-Dimethylbutan-2-yl)urea

Cat. No. B8783304
M. Wt: 144.21 g/mol
InChI Key: MRWHUNCOQKBNKR-UHFFFAOYSA-N
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Patent
US07560473B2

Procedure details

To the mixture of 288 mL glacial acetic acid, 412 g (6.86 mole) urea and 288 g (3.43 mole) 2,3-dimethyl-2-butene, the solution of 412 mL concentrated sulfuric acid and 412 mL of glacial acetic acid was added dropwise under stirring, while maintaining the reaction temperature at the range of 45° C. to 50° C., then stirred for 5 hours at the temperature of 50-55° C. The mixture stood overnight. Next day, the mixture was reacted for another 7 hours at the temperature of 50-55° C., then poured into the solution of 1200 g (30 mole) sodium hydroxide in 8 L glacial water. The resulting solid was filtered, washed with water (200 mL×5) and dried to give 404 g (yield 81.8%) N-(2,3-dimethyl-2-butyl)urea as white solid, mp 175-176° C. Elemental analysis for C7H16N2O(%): Calculated C, 58.30; H, 11.18; N, 19.42. Found C, 58.70; H, 11.54; N, 19.25. 1H-NMR(CDCl3, ppm) 0.88-0.91(d, 6H, 2×CH3), 1.26(s, 6H, 2×CH3), 2.20-2.26(m, 1H, CH), 4,45(br, 2H), 4.65(br, 1H). MS(m/z) 145.0, 144.0(M+), 143.0, 129.1, 101.0, 86.1, 69.1, 58.0(B).
Quantity
412 mL
Type
reactant
Reaction Step One
Quantity
412 mL
Type
solvent
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
solvent
Reaction Step Two
Name
Quantity
412 g
Type
reactant
Reaction Step Three
Quantity
288 g
Type
reactant
Reaction Step Three
Quantity
288 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH3:5][C:6](=[C:8]([CH3:10])[CH3:9])[CH3:7].S(=O)(=O)(O)O.[OH-].[Na+]>O.C(O)(=O)C>[CH3:5][C:6]([NH:1][C:2]([NH2:4])=[O:3])([CH:8]([CH3:10])[CH3:9])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
412 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
412 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1200 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
412 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
288 g
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
288 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at the range of 45° C. to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 5 hours at the temperature of 50-55° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Next day, the mixture was reacted for another 7 hours at the temperature of 50-55° C.
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (200 mL×5)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)(C(C)C)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 404 g
YIELD: PERCENTYIELD 81.8%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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